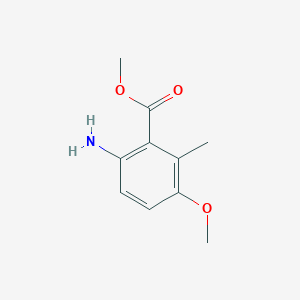

Methyl 6-amino-3-methoxy-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-amino-3-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with 3-methoxy-2-methylbenzoic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-methoxy-2-methylbenzoate.

Nitration: The ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding methyl 6-nitro-3-methoxy-2-methylbenzoate.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in the formation of methyl 6-amino-3-methoxy-2-methylbenzoate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 6-amino-3-methoxy-2-methylbenzoate can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form derivatives with different functional groups at the amino position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 6-amino-3-methoxy-2-methylbenzoate can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

Pharmaceuticals: The compound may be explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.

Biochemical Research: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Agrochemicals: It may be utilized in the synthesis of agrochemical products, including herbicides or insecticides.

Mechanism of Action

The mechanism of action of methyl 6-amino-3-methoxy-2-methylbenzoate would depend on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amino groups could play a role in binding to active sites or influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Methyl 3-amino-2-methylbenzoate: Similar structure but lacks the methoxy group, which may result in different reactivity and applications.

Methyl 3-amino-4-methoxybenzoate:

Uniqueness: Methyl 6-amino-3-methoxy-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methoxy and amino groups provides versatility in its applications, making it a valuable compound in various research and industrial contexts.

Biological Activity

Methyl 6-amino-3-methoxy-2-methylbenzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C10H13NO3. The compound features an amino group and a methoxy group on the benzene ring, which contribute to its reactivity and biological interactions.

Synthetic Routes

The synthesis typically involves:

- Starting Material : 2-methylbenzoic acid.

- Reactions :

- Esterification : Reacting with methanol in the presence of a strong acid catalyst.

- Amination : Introducing the amino group via nucleophilic substitution.

Biological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with specific biological targets.

The compound may exert its effects through:

- Enzyme Interaction : Potential inhibition or activation of specific enzymes.

- Receptor Binding : Interaction with neurotransmitter receptors or other cell surface proteins, influencing signaling pathways.

Research Findings

Recent studies have explored the compound's pharmacological properties:

- Antimicrobial Activity : In vitro studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing cytokine production in immune cells.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a protective role against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 2: Anti-inflammatory Activity

In a cellular model of inflammation, this compound was shown to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by approximately 40% at a concentration of 50 µM.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 6-amino-3-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C10H13NO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,11H2,1-3H3 |

InChI Key |

IABQFSMOBJFXGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.